molecular formula C23H27N5O4S B6482457 5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 893919-23-8

5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No. B6482457
CAS RN: 893919-23-8
M. Wt: 469.6 g/mol
InChI Key: JRXJZURQXJASIC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in medicinal chemistry research. Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been studied for their urease inhibitor activities . Another similar compound, 1,3,5-triazine–1,2,4-triazine hybrids, have been synthesized and evaluated for their cholinesterase inhibitory activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized in multiple steps from amines, acyl chlorides, and other reagents .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using techniques such as IR spectroscopy, NMR spectroscopy, and high-resolution mass spectrometry .

Scientific Research Applications

properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4S/c1-26-20-18(22(30)27(2)23(26)31)21(33-14-17(29)28-11-6-4-5-7-12-28)25-19(24-20)15-9-8-10-16(13-15)32-3/h8-10,13H,4-7,11-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXJZURQXJASIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)OC)SCC(=O)N4CCCCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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